

# An In-depth Technical Guide on 3-Bromo-4-ethoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzaldehyde

Cat. No.: B033679

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **3-Bromo-4-ethoxybenzaldehyde**, a substituted aromatic aldehyde of interest in organic synthesis and potentially in the development of novel chemical entities. This document collates known physical and chemical properties, outlines a general methodology for solubility determination, and presents a plausible synthetic route.

## Core Properties of 3-Bromo-4-ethoxybenzaldehyde

A summary of the fundamental physicochemical properties of **3-Bromo-4-ethoxybenzaldehyde** is presented below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	229.07 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to light yellow powder or crystals <a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	70.0 to 74.0 °C <a href="#">[1]</a> <a href="#">[3]</a>
Purity	>97.0% (by GC) is commercially available <a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	108373-05-3 <a href="#">[1]</a> <a href="#">[3]</a>

## Solubility Data

Quantitative solubility data for **3-Bromo-4-ethoxybenzaldehyde** in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative information indicates its solubility in at least one common polar organic solvent.

Solvent	Quantitative Solubility	Qualitative Solubility	Conditions
Methanol	Data not available	Soluble[1][3]	Standard temperature and pressure
Water	Data not available	Expected to be poorly soluble	Based on the structure of similar aromatic aldehydes
Other Organic Solvents	Data not available	Further experimental determination required	-

## Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a general framework for determining the equilibrium solubility of **3-Bromo-4-ethoxybenzaldehyde** in various solvents.

**Objective:** To determine the equilibrium solubility of **3-Bromo-4-ethoxybenzaldehyde** in a selected solvent at a constant temperature.

**Materials:**

- **3-Bromo-4-ethoxybenzaldehyde**
- Solvent of interest (e.g., ethanol, acetone, ethyl acetate, etc.)
- Thermostatically controlled shaker or water bath
- Analytical balance

- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

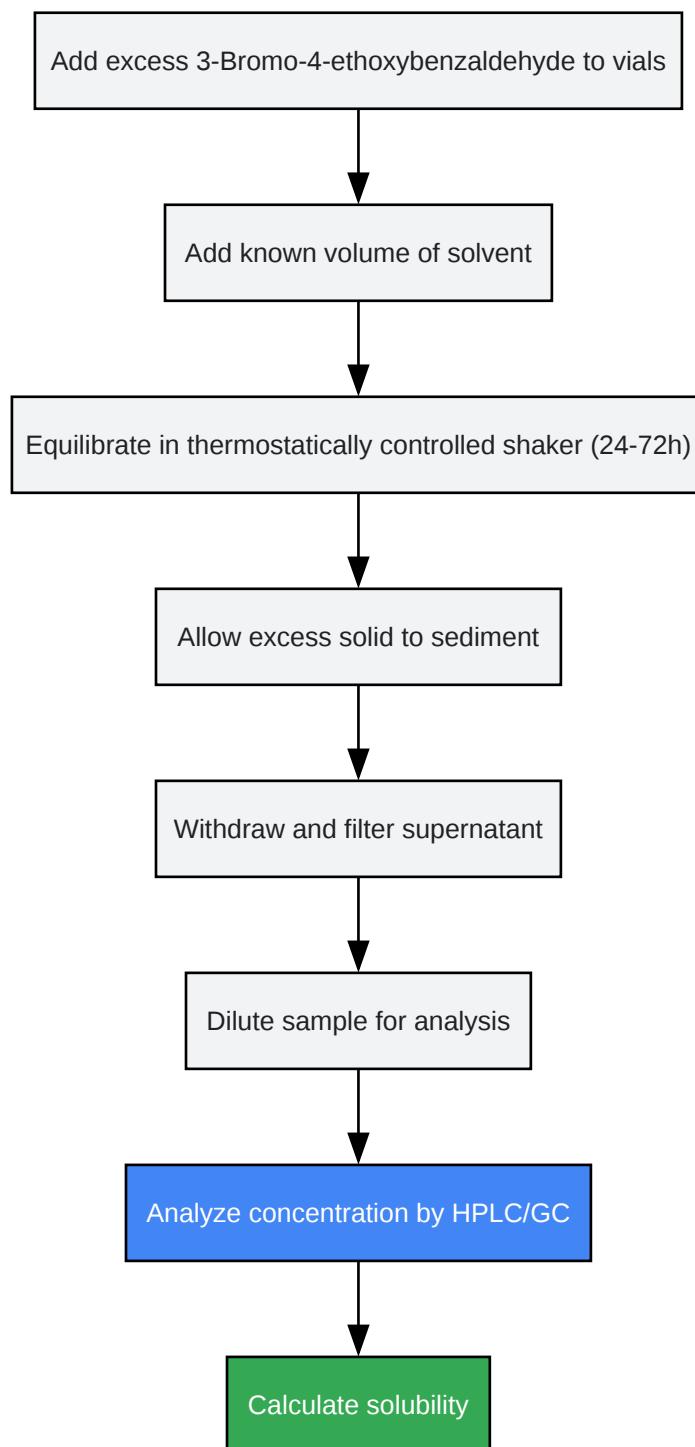
Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of solid **3-Bromo-4-ethoxybenzaldehyde** to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
- Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
- Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient duration to reach equilibrium, which can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solute concentration in the solution has stabilized.
- Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 4 hours to enable the excess solid to sediment.
- Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microcrystals.
- Sample Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- Concentration Analysis: Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of **3-Bromo-4-ethoxybenzaldehyde**.
- Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL,

g/100 mL, or mol/L.

## Logical Workflow for Solubility Determination

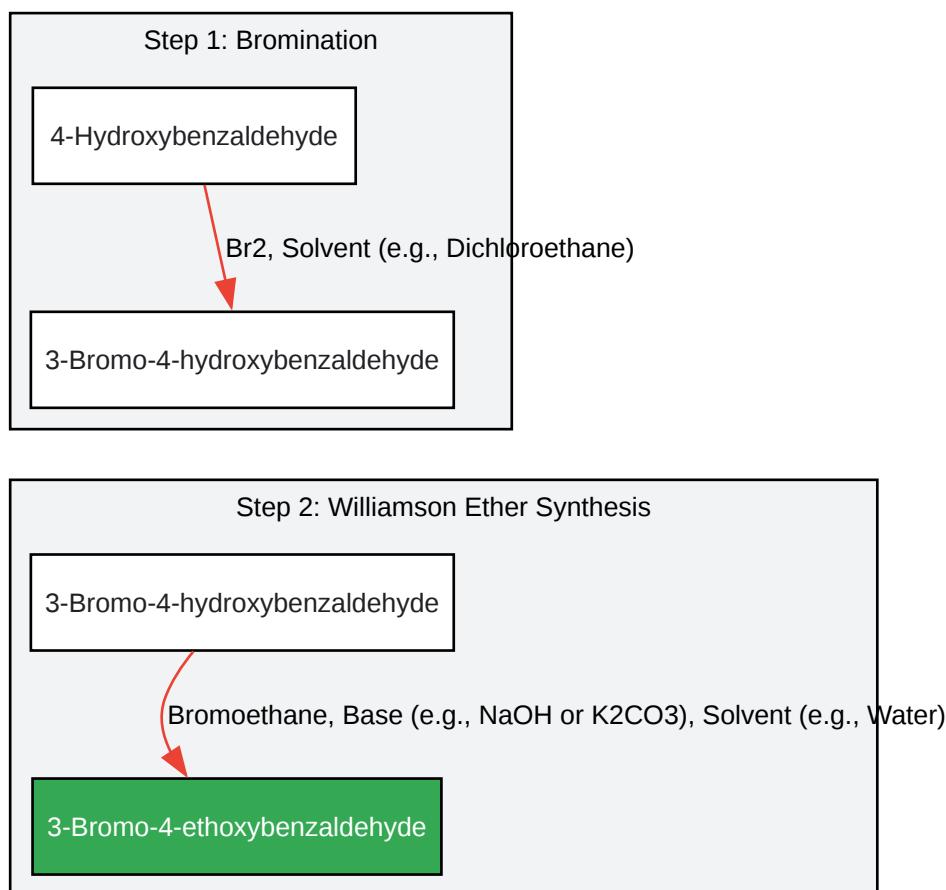
The following diagram illustrates the logical steps involved in the experimental determination of solubility.



[Click to download full resolution via product page](#)**Figure 1.** Experimental workflow for solubility determination.

## Synthetic Pathway: A Plausible Route

While a specific, detailed synthesis protocol for **3-Bromo-4-ethoxybenzaldehyde** was not found in the immediate search, a plausible and common synthetic route can be inferred from the synthesis of similar substituted benzaldehydes. A likely pathway involves the bromination of a suitable precursor followed by etherification.

[Click to download full resolution via product page](#)**Figure 2.** Plausible synthetic pathway for **3-Bromo-4-ethoxybenzaldehyde**.

This proposed two-step synthesis starts with the bromination of 4-hydroxybenzaldehyde to yield 3-bromo-4-hydroxybenzaldehyde. The subsequent reaction is a Williamson ether synthesis, where the hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is deprotonated by a

base and reacts with bromoethane to form the final ethoxy-substituted product. This method is a common and effective way to introduce alkoxy groups onto a phenolic ring.

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## References

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